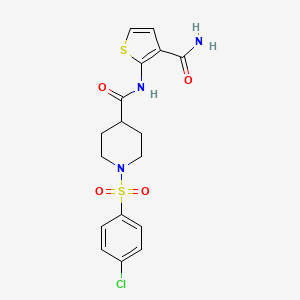

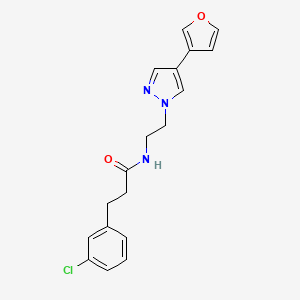

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

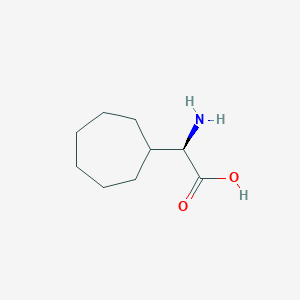

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O4S2 and its molecular weight is 427.92. The purity is usually 95%.

BenchChem offers high-quality N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Applications

The compound N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide shows potential in catalysis, particularly in the hydrosilylation of N-aryl imines. This process, utilizing l-Piperazine-2-carboxylic acid derived N-formamides, exhibits high enantioselectivity and efficiency. The sulfonyl group on N4 plays a critical role in achieving high enantioselectivities and yields for various substrates, including aromatic and aliphatic ketimines (Wang, Cheng, Wu, Wei, & Sun, 2006).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives of the compound was synthesized and evaluated as potential drug candidates for Alzheimer’s disease treatment. This research focuses on the synthesis of these derivatives through a multi-step process, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).

Piperidine Synthesis

The compound is also relevant in the synthesis of piperidine structures, where N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react to form these structures. This process is marked by good efficiency and stereocontrol, indicating the compound's utility in organic synthesis and potentially in pharmaceutical applications (Brizgys, Jung, & Floreancig, 2012).

Anticancer Activity

The compound's derivatives have shown potential in anticancer activity. A study synthesizing novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas demonstrated significant activity against leukemia, colon cancer, and melanoma. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Szafrański & Sławiński, 2015).

CB1 Cannabinoid Receptor Interaction

The compound exhibits potent and selective antagonism for the CB1 cannabinoid receptor. This interaction is crucial in understanding the molecular mechanisms of cannabinoids and developing treatments for conditions modulated by this receptor (Shim et al., 2002).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones and piperidine rings derived from the compound have shown significant roles in antioxidant capacity and anticholinesterase activity. These properties are essential in developing potential therapeutic agents for various diseases, including neurodegenerative disorders (Karaman et al., 2016).

Heavy Metal Ion Adsorption

The compound's derivatives have been utilized in synthesizing polyamides and polythioamides with chlorobenzylidine rings, showing significant adsorption capacities for heavy metal ions. This application is crucial in environmental remediation and water purification processes (Ravikumar et al., 2011).

Propriétés

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUCLCPCXGIKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)

![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)

![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)

![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)